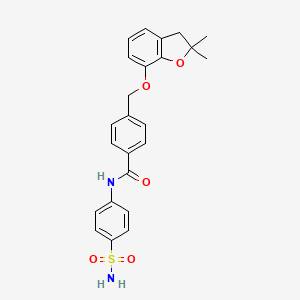
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 397.48 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C |
Synthesis Methods
The synthesis typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions include:
- Reagents: Common reagents include various coupling agents and solvents.
- Catalysts: Often employed to enhance reaction efficiency.
- Purification Techniques: Chromatography is commonly used to isolate the final product.
Anticancer Activity
Research indicates that compounds related to the benzofuran structure exhibit significant anticancer properties. For instance:
- A study evaluated the anticancer activity of dihydrobenzofuran derivatives against a panel of 60 human tumor cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some showing GI(50) values below 10 nM against breast cancer cell lines .
- The mechanism of action involves inhibition of tubulin polymerization, disrupting mitosis in cancer cells. Specific derivatives have been shown to inhibit tubulin polymerization by approximately 50% at concentrations around 13 µM .
Antimicrobial Activity
Emerging evidence suggests that the compound may possess antimicrobial properties:
- Research on related benzofuran derivatives indicates potential efficacy against various bacterial strains. The sulfamoyl group is known for its role in enhancing antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Tubulin Binding: Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest.
- Enzyme Inhibition: The sulfamoyl moiety may inhibit enzymes involved in folate metabolism, impacting bacterial growth.
Case Studies and Research Findings
Several studies have highlighted the biological significance of related compounds:
- Dihydrobenzofuran Lignans:
- Antimicrobial Evaluation:
Propiedades
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-24(2)14-18-4-3-5-21(22(18)31-24)30-15-16-6-8-17(9-7-16)23(27)26-19-10-12-20(13-11-19)32(25,28)29/h3-13H,14-15H2,1-2H3,(H,26,27)(H2,25,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDWNBLQWTYKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













